2-[6-(2,6-Dimethylheptan-4-yloxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
2-[6-(2,6-Dimethylheptan-4-yloxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups and a heptyl chain, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(2,6-Dimethylheptan-4-yloxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol typically involves multi-step organic synthesis. The process begins with the preparation of the heptyl chain, followed by the introduction of hydroxyl groups through controlled oxidation reactions. The final steps involve the formation of the oxane rings and the attachment of the heptyl chain to the oxane structure.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts to enhance the efficiency and selectivity of the reactions. Enzymatic processes can be employed to introduce specific functional groups, reducing the need for harsh chemical reagents and conditions. Additionally, continuous flow reactors may be used to scale up the production while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation and amines for amination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound’s hydroxyl groups can interact with biological molecules, making it useful in studying enzyme-substrate interactions and metabolic pathways.
Medicine
The compound’s potential medicinal properties are being explored, particularly its ability to interact with biological targets. It may serve as a lead compound for developing new drugs.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 2-[6-(2,6-Dimethylheptan-4-yloxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The heptyl chain may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethyl-4-heptyl-β-D-maltopyranoside
- Schizophyllan
Uniqueness
Compared to similar compounds, 2-[6-(2,6-Dimethylheptan-4-yloxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol stands out due to its unique combination of functional groups and structural complexity. This uniqueness allows for a broader range of chemical reactions and applications, making it a versatile and valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-[6-(2,6-dimethylheptan-4-yloxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O11/c1-9(2)5-11(6-10(3)4)29-20-18(28)16(26)19(13(8-23)31-20)32-21-17(27)15(25)14(24)12(7-22)30-21/h9-28H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXNRCWFTSDLDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(C)C)OC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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